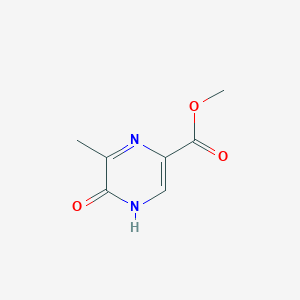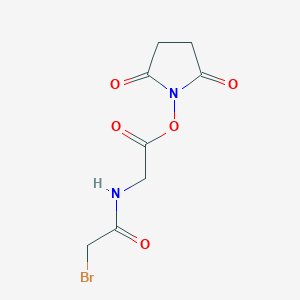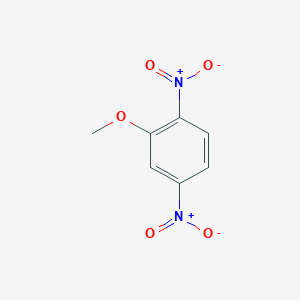
3-Methoxymorpholine-4-carbaldehyde
Übersicht
Beschreibung
3-Methoxymorpholine-4-carbaldehyde is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds . Its CAS Number is 61020-09-5 .
Chemical Reactions Analysis
Specific chemical reactions involving 3-Methoxymorpholine-4-carbaldehyde are not detailed in the search results .
Physical And Chemical Properties Analysis
3-Methoxymorpholine-4-carbaldehyde has a density of 1.14g/cm3 and a boiling point of 276.2ºC at 760 mmHg . More detailed physical and chemical properties are not provided in the search results .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Intramolecular Proton Transfer
One application in scientific research for chemicals similar to 3-Methoxymorpholine-4-carbaldehyde involves investigating their photophysical properties, particularly focusing on phenomena like excited state intramolecular proton transfer (ESIPT). An experimental and theoretical investigation into molecules with structural similarities, such as 1-hydroxypyrene-2-carbaldehyde and 1-methoxypyrene-2-carbaldehyde, revealed unique photophysical behaviors attributed to intramolecular hydrogen bonds. These studies highlight the potential of using such compounds in understanding light-induced chemical processes, which could be foundational for developing new photonic materials or sensors (H. Yin et al., 2016).
Electronic, Nonlinear Optical, and Spectroscopic Analysis
Further research applications include the exploration of heterocyclic compounds derived from reactions involving structural analogs of 3-Methoxymorpholine-4-carbaldehyde. Studies on compounds obtained from the reaction between 3-methylthiophene-2-carbaldehyde and various amino-triazoles have contributed to understanding the electronic, nonlinear optical properties, and spectroscopic behavior of these molecules. Such investigations offer insights into the potential utility of these compounds in material sciences, particularly in the development of materials with specific electronic and optical properties (M. Beytur & Ihsan Avinca, 2021).
Chemosensors for Metal Ions
Another significant area of application involves the development of chemosensors for metal ions. Compounds structurally related to 3-Methoxymorpholine-4-carbaldehyde have been used to create sensitive and selective sensors for metal ions like Al(III). For example, Schiff-base receptors derived from chromone carbaldehyde compounds have demonstrated high sensitivity and selectivity toward Al(III), showcasing their utility as both fluorescent and colorimetric sensors. This application is crucial in environmental monitoring and biochemical assays where detecting specific metal ions at low concentrations is necessary (Long Fan et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxymorpholine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6-4-10-3-2-7(6)5-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPRBRLPWZIBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCN1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519278 | |
| Record name | 3-Methoxymorpholine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxymorpholine-4-carbaldehyde | |
CAS RN |
61020-09-5 | |
| Record name | 3-Methoxymorpholine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)



![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)


![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)




